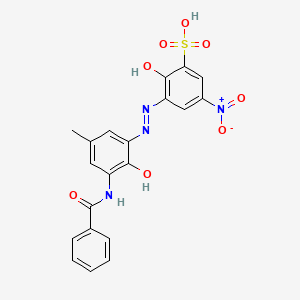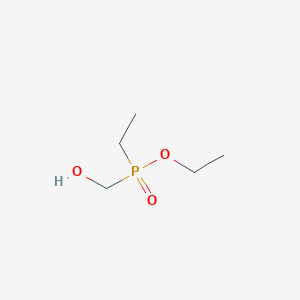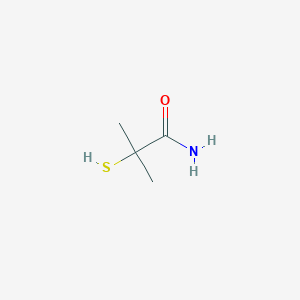
Propanamide, 2-mercapto-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-mercapto-2-methyl-: is an organic compound with the molecular formula C4H9NOS It is a derivative of propanamide, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- One common method involves the reaction of 2-bromo-2-methylpropanamide with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 2-mercapto-2-methylpropanamide.
- Another approach involves the reaction of 2-methylpropanamide with hydrogen sulfide gas in the presence of a catalyst.
-
Industrial Production Methods:
- Industrially, the compound can be synthesized by the amidation of 2-mercapto-2-methylpropanoic acid with ammonia or an amine. This process often involves the use of high temperatures and pressures to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Propanamide, 2-mercapto-2-methyl- can undergo oxidation reactions to form disulfides. For example, in the presence of an oxidizing agent like hydrogen peroxide, the mercapto group can be oxidized to form a disulfide bond.
-
Reduction:
- The compound can be reduced to form the corresponding thiol. This reaction typically requires a reducing agent such as lithium aluminum hydride.
-
Substitution:
- Nucleophilic substitution reactions can occur at the mercapto group, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
- Propanamide, 2-mercapto-2-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study the effects of mercapto groups on enzyme activity and protein function. It can act as a thiol-protecting agent in various biochemical assays.
Medicine:
- The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its unique structure allows it to interact with specific molecular targets in the body.
Industry:
- In the industrial sector, propanamide, 2-mercapto-2-methyl- is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as flexibility and resistance to degradation.
Mecanismo De Acción
Molecular Targets and Pathways:
- The mercapto group in propanamide, 2-mercapto-2-methyl- can interact with various biological molecules, including enzymes and proteins. It can form covalent bonds with cysteine residues in proteins, leading to changes in their structure and function.
- The compound may also act as a nucleophile, participating in reactions that modify the activity of enzymes and other proteins. These interactions can affect cellular processes and pathways, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Propanamide: The parent compound, lacking the mercapto and methyl groups.
2-Methylpropanamide: Similar structure but without the mercapto group.
2-Mercaptopropanamide: Lacks the methyl group but contains the mercapto group.
Uniqueness:
- Propanamide, 2-mercapto-2-methyl- is unique due to the presence of both the mercapto and methyl groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6345-96-6 |
|---|---|
Fórmula molecular |
C4H9NOS |
Peso molecular |
119.19 g/mol |
Nombre IUPAC |
2-methyl-2-sulfanylpropanamide |
InChI |
InChI=1S/C4H9NOS/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) |
Clave InChI |
ABYMGZBIRXNEIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



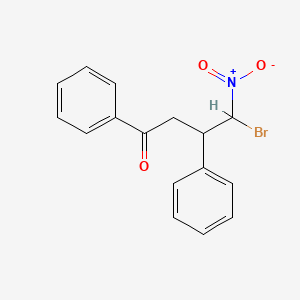
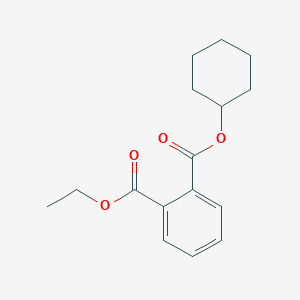
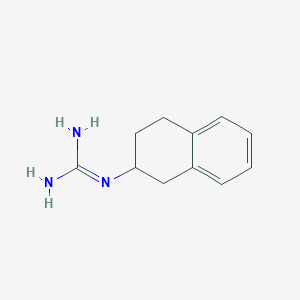
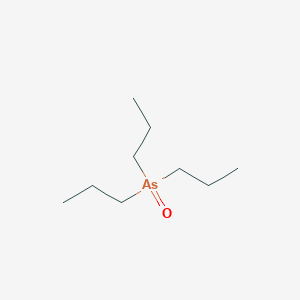


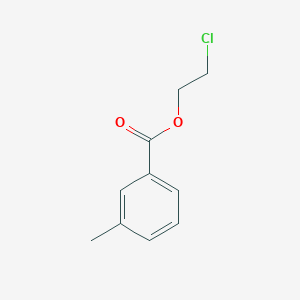


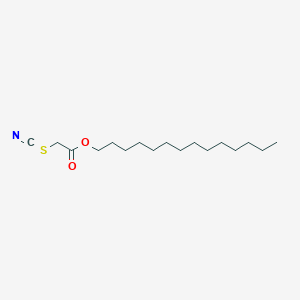
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
